2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-ethoxyphenyl substituent at position 2, a 4-oxo group, and an acetamide moiety linked to a 3-(methylthio)phenyl group. Its molecular formula is C₂₃H₂₁N₅O₃S, with a molecular weight of 447.51 g/mol. Key physicochemical properties include:
- logP: ~3.3 (indicative of moderate lipophilicity)
- Hydrogen bond acceptors: 6
- Polar surface area: ~58.66 Ų (suggesting moderate membrane permeability)
- Symmetry: Achiral (simplifies synthesis and pharmacokinetics) .
The 4-ethoxy group enhances lipophilicity compared to methoxy analogs, while the methylthio substituent may improve metabolic stability and binding affinity to sulfur-containing biological targets .
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-3-30-18-9-7-16(8-10-18)20-14-21-23(29)26(11-12-27(21)25-20)15-22(28)24-17-5-4-6-19(13-17)31-2/h4-14H,3,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBNIJMYMGZPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research.
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity. This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes such as growth and migration.
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways involved in cell growth and survival. The downstream effects of this inhibition can lead to reduced tumor growth and proliferation.
Biological Activity
2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's full IUPAC name is 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-(methylthio)phenyl)acetamide, with a molecular formula of C23H24N4O3S. Its molecular weight is approximately 432.53 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.
Biological Activity
Research on compounds with similar structures indicates that this compound may exhibit several biological activities:
- Antitumoral Activity : Compounds in the pyrazolo series have shown promise in inhibiting tumor growth. Preliminary studies indicate that this compound could potentially inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties against various pathogens. The presence of the ethoxy and methylthio groups may enhance the compound's interaction with microbial targets.
- Antioxidative Properties : The antioxidant activity of related pyrazolo compounds suggests that this compound may also exhibit protective effects against oxidative stress.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It could act as a modulator of key receptors involved in signaling pathways related to cell growth and survival.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidative properties may stem from its ability to scavenge ROS, thereby protecting cells from oxidative damage.
Research Findings and Case Studies
A review of available literature reveals several studies that have investigated the biological activity of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with two close analogs from the evidence:
Structural Insights:
- Ethoxy vs.
- Methylthio vs. Ethyl/Phenoxy: The methylthio group offers unique electronic effects (e.g., sulfur’s polarizability) and metabolic resistance compared to ethyl (simpler alkyl) or phenoxy (bulky aromatic) groups .
- Sulfanyl Group in Analog : The sulfanyl substituent in may improve solubility via hydrogen bonding but could reduce bioavailability due to increased polarity.
Physicochemical and ADME Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
